Rubrofusarin PTP1B Inhibition IC50 16.95 μM Versus Glycosylated Derivatives and Ursolic Acid
Rubrofusarin exhibits potent PTP1B inhibition with an IC50 of 16.95 ± 0.49 μM. In direct head-to-head comparison within the same study, its glycosylated derivatives rubrofusarin 6-O-β-D-glucopyranoside (IC50 87.36 ± 1.08 μM) and other glycosides (IC50 >100 μM) showed substantially reduced activity [1]. The reference compound ursolic acid displayed an IC50 of 2.29 ± 0.04 μM [2].
| Evidence Dimension | PTP1B enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 16.95 ± 0.49 μM |
| Comparator Or Baseline | Rubrofusarin 6-O-β-D-glucopyranoside (IC50 87.36 ± 1.08 μM); Rubrofusarin 6-O-β-D-gentiobioside and triglucoside (IC50 >100 μM); Ursolic acid (IC50 2.29 ± 0.04 μM) |
| Quantified Difference | 5.2-fold more potent than rubrofusarin 6-O-β-D-glucopyranoside; >5.9-fold more potent than other glycosides; 7.4-fold less potent than ursolic acid |
| Conditions | In vitro enzyme inhibition assay using recombinant human PTP1B |
Why This Matters
The substantial loss of PTP1B inhibitory activity upon glycosylation confirms that the aglycone form is essential for this target, making rubrofusarin the preferred procurement choice over its glycosylated analogs for PTP1B-focused studies.
- [1] Paudel P, et al. Rubrofusarin as a Dual Protein Tyrosine Phosphate 1B and Human Monoamine Oxidase-A Inhibitor: An in Vitro and in Silico Study. ACS Omega. 2019;4(7):11621-11630. View Source
- [2] Paudel P, et al. ACS Omega. 2019;4(7):11621-11630. Table 1: PTP1B and hMAO-A Inhibitory Activity. View Source
